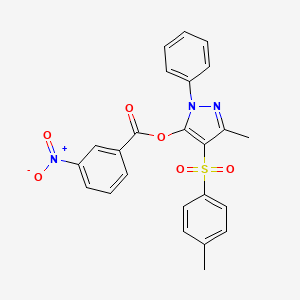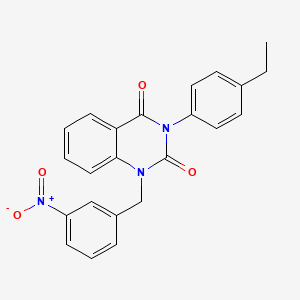![molecular formula C16H10ClFN2O2 B11439161 8-Chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylic acid](/img/structure/B11439161.png)
8-Chloro-4-[(4-fluorophenyl)amino]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 8th position, a fluoro-phenylamino group at the 4th position, and a carboxylic acid group at the 2nd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The fluoro-phenylamino group can be introduced through nucleophilic aromatic substitution reactions, where the chloro group is replaced by the fluoro-phenylamine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol derivatives with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of 8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)
Substitution: Amines, thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Amino derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to inhibit bacterial and cancer cell growth makes it a promising candidate for drug development.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: Researchers use the compound to study its effects on cellular processes and pathways, which can help identify new drug targets and therapeutic strategies.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis or DNA replication, leading to the death of bacterial cells. In cancer cells, the compound may interfere with cell division and induce apoptosis (programmed cell death) by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline-2-carboxylic acid derivatives: Compounds with variations in the substituents on the quinoline ring, which can exhibit different biological activities.
Uniqueness
8-Chloro-4-(4-fluoro-phenylamino)-quinoline-2-carboxylic acid is unique due to the presence of both chloro and fluoro-phenylamino groups, which can enhance its biological activity and selectivity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for drug development and scientific research.
Properties
Molecular Formula |
C16H10ClFN2O2 |
|---|---|
Molecular Weight |
316.71 g/mol |
IUPAC Name |
8-chloro-4-(4-fluoroanilino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-3-1-2-11-13(8-14(16(21)22)20-15(11)12)19-10-6-4-9(18)5-7-10/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
QMQVOVNSMBTUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2NC3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11439086.png)
![1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B11439091.png)
![3-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11439093.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11439122.png)
![7-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11439128.png)
![4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B11439131.png)
![2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B11439136.png)
![4-fluoro-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11439140.png)
![3-(1-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11439150.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11439165.png)
![4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl acetate](/img/structure/B11439177.png)

![3-(3-chlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11439191.png)
